molecular formula C8H5ClN4OS B370822 2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide CAS No. 109321-39-3

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B370822
CAS No.: 109321-39-3
M. Wt: 240.67g/mol
InChI Key: DXISNJIZTPXFBV-UHFFFAOYSA-N
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Description

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C9H7ClN4OS. It belongs to the class of 1,3,4-thiadiazole derivatives, a scaffold renowned in medicinal chemistry for its diverse biological activities . While direct biological data on this specific compound is limited in the public domain, the 1,3,4-thiadiazole core is a well-established pharmacophore with documented research applications. Compounds featuring this moiety have demonstrated a broad spectrum of pharmacological properties in scientific studies, including significant anticonvulsant , antimicrobial , anti-inflammatory , and antiviral activities . The molecular structure, which integrates a pyridine ring with the thiadiazole system via a carboxamide linker, is designed for potential interaction with various biological targets. The presence of the =N-C-S- moiety and the strong aromaticity of the thiadiazole ring are associated with good in vivo stability and the ability to cross cellular membranes, making it a valuable scaffold for pharmaceutical research . This product is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry. It is supplied with a guaranteed purity of >98% (based on similar compounds from suppliers ). This product is for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4OS/c9-6-5(2-1-3-10-6)7(14)12-8-13-11-4-15-8/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXISNJIZTPXFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or other reducing agents can be used for reduction reactions.

    Condensation Reagents: Aldehydes, ketones, and acids can be used in condensation reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced thiadiazole derivatives, and various condensation products.

Scientific Research Applications

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Compound A : 6-Chloro-N-[5-(2-(cyclohexylamino)pyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide ()
  • Key Differences: Chloro Position: Chlorine is at position 6 on the pyridine ring, altering electronic distribution compared to position 2 in the target compound. Heterocycle: Uses a 1,3-thiazole ring (one sulfur, one nitrogen) instead of 1,3,4-thiadiazole, reducing electron deficiency. Substituents: Features a bulky 3-methylphenyl group and a cyclohexylamino-pyridinyl moiety, increasing lipophilicity and steric hindrance.
  • Implications : Enhanced lipophilicity may improve membrane permeability but could reduce solubility. The bulky groups might limit binding to flat enzymatic pockets .
Compound B : 6-Chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide ()
  • Key Differences :
    • Chloro Position : Chlorine at position 6 (vs. 2 in the target compound).
    • Linker : A branched butan-2-yl chain connects the carboxamide to a 4-methyl-thiazole ring, introducing conformational flexibility.
    • Thiazole Substitution : The 4-methyl group on the thiazole increases steric bulk compared to the unsubstituted thiadiazole in the target.
  • Implications : The branched alkyl chain may enhance metabolic stability but reduce binding specificity due to increased rotational freedom .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A () Compound B ()
Molecular Formula C₈H₅ClN₄OS (hypothetical) C₂₃H₂₅ClN₆OS (estimated) C₁₄H₁₆ClN₃OS
Molecular Weight ~248.7 g/mol ~500.0 g/mol 325.8 g/mol
Heterocycle 1,3,4-Thiadiazole (electron-deficient) 1,3-Thiazole (moderately polar) 1,3-Thiazole (4-methyl-substituted)
Chloro Position Pyridine-2 Pyridine-6 Pyridine-6
Key Substituents None (planar thiadiazole) 3-Methylphenyl, cyclohexylamino Branched butyl, 4-methyl-thiazole
Hydrogen Bonding NH (carboxamide), thiadiazole N N-methylated (no NH), thiazole N NH (carboxamide), thiazole N

Biological Activity

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₆ClN₄OS. It features a pyridine ring substituted with a thiadiazole moiety and a carboxamide group, which are critical for its biological activity.

Anticancer Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties through various mechanisms:

  • Induction of Apoptosis : Several studies have shown that these compounds can induce apoptotic cell death in cancer cell lines. For instance, derivatives with similar structures have demonstrated cytotoxic effects against breast cancer MCF-7 cells with an IC₅₀ value of 0.28 µg/mL .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase in cancer cells, which is a crucial mechanism for inhibiting tumor growth .

Case Studies

A study focused on a series of 1,3,4-thiadiazole derivatives including this compound found that these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma) cells. The results were benchmarked against doxorubicin, a standard chemotherapy drug .

Enzyme Inhibition

The biological activity of this compound is also attributed to its ability to inhibit specific enzymes involved in cancer progression:

  • Lipoxygenase Inhibition : The compound has been evaluated for its inhibitory activity against lipoxygenase (LOX) enzymes, which are implicated in various neoplastic diseases. Compounds from this class showed effective inhibition of LOX-1 with promising cytotoxic profiles against cancer cell lines .

Comparative Biological Activity Table

Compound NameTarget Cancer Cell LinesIC₅₀ (µg/mL)Mechanism of Action
This compoundMCF-70.28Apoptosis induction
Similar Thiadiazole DerivativePC3VariesLipoxygenase inhibition
DoxorubicinVariousStandard ReferenceDNA intercalation

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step protocols, such as coupling 2-chloropyridine-3-carboxylic acid derivatives with functionalized 1,3,4-thiadiazole intermediates. For example, refluxing with potassium carbonate in DMF under controlled temperature (e.g., 80–100°C) is a common method for amide bond formation . Thin-layer chromatography (TLC) with mobile phases like hexane/ethyl acetate (2:3) is recommended for monitoring reaction progress and purity assessment. Optimization may include solvent selection (e.g., acetonitrile for faster kinetics) and catalyst screening to reduce side products.

Q. How can the molecular structure of this compound be rigorously characterized?

X-ray crystallography is the gold standard for resolving 3D molecular geometry. For example, SHELX software (SHELXL/SHELXS) can refine crystallographic data to determine bond angles, torsional conformations, and intermolecular interactions . Complementary techniques include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm proton environments and carbonyl/thiadiazole connectivity.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • FT-IR : Identification of functional groups (e.g., C=O stretch at ~1670 cm1^{-1}, C-Cl at ~750 cm1^{-1}) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

  • Enzyme inhibition assays : Test against kinases or hydrolases due to the thiadiazole moiety’s affinity for enzyme active sites .
  • Cytotoxicity profiling : Use MTT or live-cell imaging (e.g., Incucyte) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

Advanced Research Questions

Q. How can researchers address low aqueous solubility during in vitro biological studies?

Solubility challenges arise from the compound’s hydrophobic thiadiazole and pyridine rings. Strategies include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles for sustained release.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity without altering bioactivity .

Q. What structural modifications to this compound could enhance its target selectivity in kinase inhibition?

Structure-activity relationship (SAR) studies suggest:

  • Substitution at the pyridine ring : Replace the chloro group with electron-withdrawing groups (e.g., CF3_3) to modulate electronic effects on binding .
  • Thiadiazole modifications : Introduce methyl or phenyl substituents to improve steric complementarity with kinase ATP-binding pockets .
  • Amide linker variation : Replace the carboxamide with sulfonamide or urea to alter hydrogen-bonding interactions .

Q. How can crystallographic data resolve discrepancies in reported biological activities?

Conflicting bioactivity data may arise from polymorphic forms or solvate formation. Single-crystal X-ray diffraction (SCXRD) can identify polymorphs and confirm the active conformation. For instance, SHELXL refinement of hydrogen-bonding networks (e.g., N–H⋯O/N interactions) may explain variations in enzyme inhibition potency across studies . Pair with molecular docking (AutoDock Vina) to correlate crystal structures with computational binding affinities.

Q. What analytical methods are critical for detecting degradation products during stability studies?

Accelerated stability testing (40°C/75% RH) combined with:

  • HPLC-MS : Use C-18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products.
  • Forced degradation : Expose to oxidative (H2 _2O2_2), hydrolytic (acid/base), and photolytic (ICH Q1B) conditions.
  • LC-NMR : Structural elucidation of major degradants (e.g., hydrolysis of the amide bond to yield pyridine-3-carboxylic acid) .

Critical Analysis of Contradictions

  • Biological activity variability : Differences in cell line sensitivity (e.g., HeLa vs. MCF-7) may reflect transporter expression or metabolic activation pathways. Cross-validate using isogenic cell models .
  • Synthetic yields : Discrepancies in reported yields (e.g., 60% vs. 85%) could stem from purification methods (recrystallization vs. flash chromatography). Standardize protocols using USP guidelines .

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